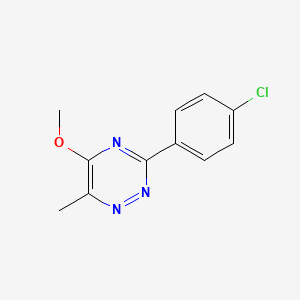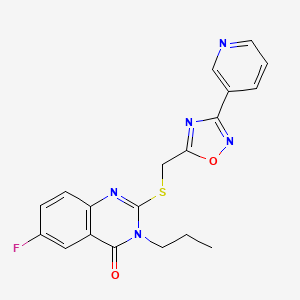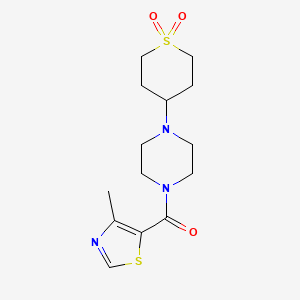![molecular formula C30H26N2O5 B2641854 N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxyphenyl)benzamide CAS No. 330675-54-2](/img/structure/B2641854.png)
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxyphenyl)benzamide is a complex organic compound characterized by its unique aromatic and heterocyclic structures. This compound falls under the class of substituted benzamides, which are known for their diverse chemical properties and broad spectrum of applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxyphenyl)benzamide typically involves multiple steps:
Formation of the Isoquinoline Core: : The initial step involves the synthesis of the isoquinoline core through a Pictet-Spengler reaction. This reaction usually takes place under acidic conditions with aldehydes or ketones reacting with tryptamines.
Functional Group Modification: : Subsequent steps involve introducing various functional groups
Final Coupling: : The final step is the coupling of the isoquinoline core with 4-methoxy-N-(2-methoxyphenyl)benzamide. This often involves an amidation reaction, typically facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but with optimized conditions to improve yield and purity. Continuous flow chemistry and automated synthesis platforms are commonly used to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, which can modify the aromatic rings or the nitrogen atoms.
Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Halogenating agents like bromine (Br2) or chlorine (Cl2), and nucleophiles like alkoxides or amines.
Major Products Formed
Depending on the type of reaction, various derivatives can be formed:
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Conversion of nitro groups to amines or carbonyl groups to alcohols.
Substitution: : Introduction of alkyl, aryl, or other functional groups.
科学的研究の応用
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has found applications across multiple domains:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Employed in studies related to enzyme inhibition and receptor binding due to its structural complexity.
Medicine: : Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: : Utilized in the development of specialty chemicals and materials, such as polymers and dyes.
作用機序
Molecular Targets and Pathways
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: : It can inhibit enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
Receptor Modulation: : The compound can interact with various receptors, modulating signaling pathways and biological responses.
Pathways Involved: : Common pathways include those related to inflammation, cell proliferation, and apoptosis, making it relevant in cancer research.
類似化合物との比較
Similar Compounds
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-hydroxy-N-(2-methoxyphenyl)benzamide: : Differing by the presence of a hydroxy group instead of a methoxy group.
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-chlorophenyl)benzamide: : Differing by the substitution of a chloro group for a methoxy group on the benzene ring.
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methylphenyl)benzamide: : Featuring a methyl group instead of a methoxy group on the benzene ring.
Highlighting Uniqueness
The uniqueness of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxyphenyl)benzamide lies in its combination of functional groups and the resultant chemical properties, making it highly versatile for various scientific and industrial applications.
There's your detailed breakdown of this fascinating compound! Let's dig deeper into any specific areas you're curious about.
特性
IUPAC Name |
N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-methoxy-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O5/c1-36-22-16-14-21(15-17-22)28(33)31(25-12-3-4-13-26(25)37-2)18-7-19-32-29(34)23-10-5-8-20-9-6-11-24(27(20)23)30(32)35/h3-6,8-17H,7,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQAJBISSOFFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2641777.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2641778.png)
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B2641779.png)

![4-tert-butyl-N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2641781.png)

![1-(3,4-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2641783.png)

![3-Methyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2641785.png)
![3-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2641788.png)
![2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2641791.png)


